[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride
CAS No.: 64050-96-0
Cat. No.: VC18448045
Molecular Formula: C12H22Cl2N2O
Molecular Weight: 281.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64050-96-0 |
|---|---|
| Molecular Formula | C12H22Cl2N2O |
| Molecular Weight | 281.22 g/mol |
| IUPAC Name | [3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride |
| Standard InChI | InChI=1S/C12H21N2O.2ClH/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10;;/h7-9H,1-6H3;2*1H/q+1;;/p-1 |
| Standard InChI Key | KMOLOOJMKSFREQ-UHFFFAOYSA-M |
| Canonical SMILES | C[N+](C)(C)C1=CC(=CC(=C1)O)[N+](C)(C)C.[Cl-].[Cl-] |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Composition
The IUPAC name of this compound, [3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride, reflects its bis-cationic structure. Each trimethylazanium group (N⁺(CH₃)₃) is attached to the benzene ring at positions 1 and 3, while a hydroxyl (-OH) group occupies position 5 . The molecular formula C₁₂H₂₂Cl₂N₂O confirms the presence of two chloride counterions balancing the positive charges.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 64050-96-0 | |
| Molecular Formula | C₁₂H₂₂Cl₂N₂O | |
| Molecular Weight | 281.222 g/mol | |
| Synonyms | Ro 2-3265; 5-hydroxy-N,N,N,N',N',N'-hexamethylbenzene-1,3-diaminium dichloride |
Structural Analysis
The benzene core adopts a meta-substitution pattern, with the hydroxyl group enhancing hydrogen-bonding potential. The trimethylazanium groups confer cationic character, making the compound water-soluble and reactive in polar solvents. X-ray crystallography data, though unavailable in the provided sources, would likely reveal a planar aromatic ring with tetrahedral geometry around the nitrogen atoms .
Physical and Chemical Properties
Physicochemical Profile
Reported properties include an exact mass of 280.111 g/mol and a polar surface area (PSA) of 23.06 Ų, indicative of moderate polarity . Key data gaps (e.g., melting point, solubility) limit industrial applicability assessments.
Table 2: Experimental and Calculated Properties
Stability and Reactivity
The compound’s stability is likely compromised under strongly acidic or basic conditions due to hydrolysis of the ammonium groups. Its dichloride salt form enhances shelf-life compared to hygroscopic iodide variants .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The synonym Ro 2-3265 implies historical use in drug development. Quaternary ammonium compounds often serve as:
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Antimicrobial agents: Disrupting microbial cell membranes via cationic interactions.
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Neuromuscular blockers: Inhibiting acetylcholine receptors in clinical anesthesia .
Surfactants and Catalysts
The amphiphilic structure suggests potential as a phase-transfer catalyst or surfactant in organic synthesis, though commercial adoption remains unverified in the provided data .
Comparative Analysis with Related Compounds
Dichloride vs. Diiodide Salts
The diiodide analogue (CID 44578478) exhibits a higher molecular weight (644.3 g/mol) and altered solubility due to iodine’s larger ionic radius. Such derivatives may prioritize radiopharmaceutical applications over the dichloride’s putative role in small-molecule therapeutics.
Functional Group Variations
Compared to (3S)-3-hydroxy-5-(trimethylazaniumyl)pentanoate (CID 145650518) , which features a chiral hydroxy acid backbone, the dichloride compound lacks stereocenters, simplifying synthetic scalability.
Research Directions and Innovations
Derivative Synthesis
Future studies could explore:
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Polymer-bound variants: For recyclable catalysis.
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Fluorinated analogues: Enhancing blood-brain barrier penetration in CNS drug candidates .
Spectroscopic Characterization
Density functional theory (DFT) calculations and NMR studies are needed to resolve electronic environments and confirm substitution patterns.
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